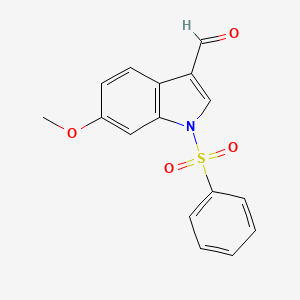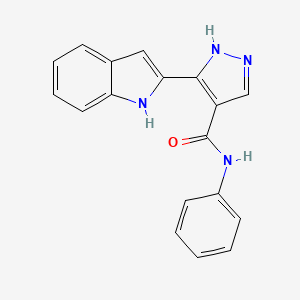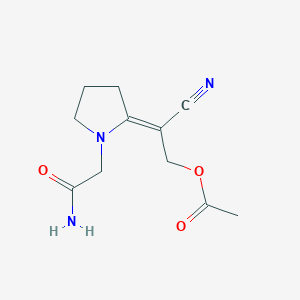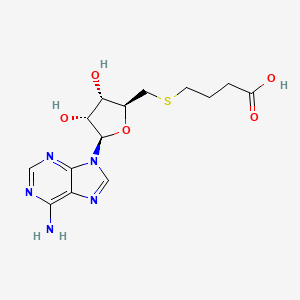
1H-Indole-3-carboxaldehyde, 6-methoxy-1-(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a methoxy group at the 6th position, a phenylsulfonyl group at the 1st position, and a carbaldehyde group at the 3rd position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Sulfonylation: The phenylsulfonyl group can be introduced by reacting the indole with phenylsulfonyl chloride in the presence of a base such as pyridine.
Formylation: The carbaldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 6-methoxy-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can also be reduced to form primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Sulfonyl Group Reactions: The phenylsulfonyl group can participate in various reactions, including nucleophilic aromatic substitution and reduction to form thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted indoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Can be used as a ligand in catalytic reactions.
Biology:
Biological Activity: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-methoxy-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the methoxy, phenylsulfonyl, and carbaldehyde groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
6-methoxy-1-(phenylsulfonyl)-1H-indole: Lacks the carbaldehyde group.
1-(phenylsulfonyl)-1H-indole-3-carbaldehyde: Lacks the methoxy group.
6-methoxy-1H-indole-3-carbaldehyde: Lacks the phenylsulfonyl group.
Uniqueness:
- The combination of the methoxy, phenylsulfonyl, and carbaldehyde groups in 6-methoxy-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde provides unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
143702-30-1 |
|---|---|
Fórmula molecular |
C16H13NO4S |
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-6-methoxyindole-3-carbaldehyde |
InChI |
InChI=1S/C16H13NO4S/c1-21-13-7-8-15-12(11-18)10-17(16(15)9-13)22(19,20)14-5-3-2-4-6-14/h2-11H,1H3 |
Clave InChI |
OGWCCVMVQNVRGG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=CN2S(=O)(=O)C3=CC=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12902949.png)

![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)
![3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole](/img/structure/B12902967.png)



![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)

![4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12903007.png)


